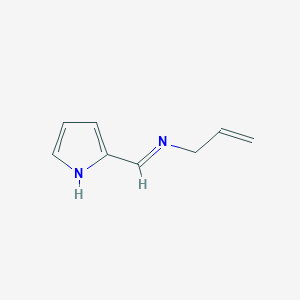![molecular formula C13H11N3 B13986987 2-Phenylpyrazolo[1,5-a]pyridin-3-amine CAS No. 122643-82-7](/img/structure/B13986987.png)
2-Phenylpyrazolo[1,5-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrazolo[1,5-a]pyridin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-Phenylpyrazolo[1,5-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine involves its role as an inhibitor of ERK1 and ERK2, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and survival . This inhibition occurs through ATP-competitive binding, preventing the phosphorylation and activation of downstream targets .
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-a]pyridin-3-amine can be compared to other phenylpyrazole derivatives, such as:
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also inhibits ERK1 and ERK2 but has a different substitution pattern, which may affect its potency and selectivity.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and the attached substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on ERK1 and ERK2, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
122643-82-7 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,14H2 |
InChI Key |
ZCKNCOJDTMLMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)

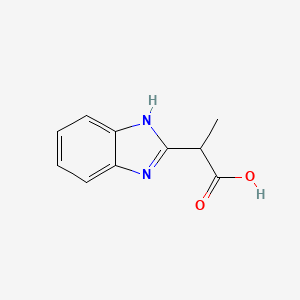
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)

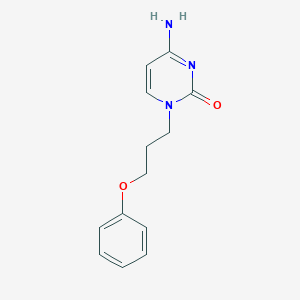
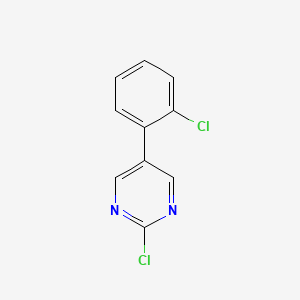

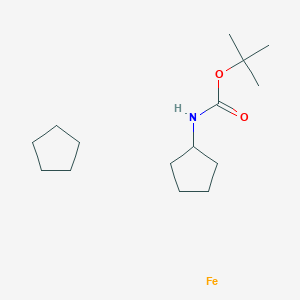
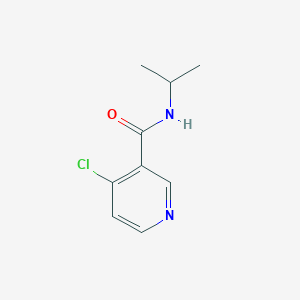
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
